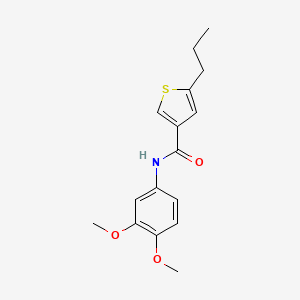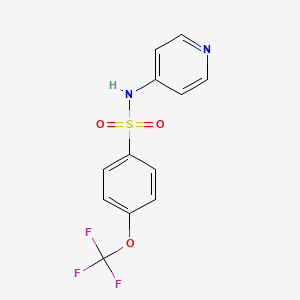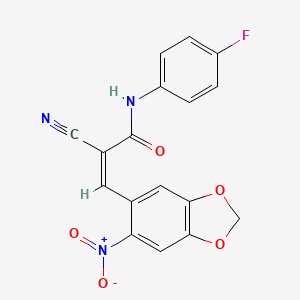![molecular formula C15H11ClF3N3O2 B4642111 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4642111.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide is a compound with potential interest in various chemical and pharmacological fields. While specific details about this compound are not directly available in the literature, related compounds and functionalities suggest its significance in medicinal chemistry and materials science due to the presence of chloro-, trifluoromethyl-, and pyridinylmethyl groups.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions, including combinatorial methods and specific functional group transformations. For instance, Palanki et al. (2000) discuss the synthesis of structurally related compounds through modifications of pyrimidine rings and the importance of specific functional groups for biological activity, which can offer insights into the synthetic pathways that might be employed for our compound of interest (Palanki et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide often features complex interactions between the aromatic systems and substituents, which can affect their chemical properties and biological activity. Studies like that of Hureau et al. (2008) on Mn(II) complexes with amino-pyridine pentadentate ligands provide insights into how these structures are analyzed and the impact of different substituents on the molecule's configuration (Hureau et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of the chloro-, trifluoromethyl-, and pyridinyl groups. These functionalities can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The work by Zheng et al. (2014) demonstrates metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via intramolecular oxidative N-N bond formation, highlighting the types of chemical transformations that could be relevant (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, are crucial for the application of such compounds. The synthesis and characterization of novel polyimides by Yin et al. (2005), for example, reveal how the introduction of fluorinated groups affects these properties, suggesting similar considerations could apply to our compound of interest (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and acidity or basicity, are significantly influenced by the compound's structure. Studies on related compounds, like the work by Liu et al. (2014) on acylation reactions catalyzed by pyridine derivatives, offer insights into how the functional groups present in N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide might behave in chemical reactions (Liu et al., 2014).
Propiedades
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-12-5-4-9(7-11(12)15(17,18)19)22-14(24)13(23)21-8-10-3-1-2-6-20-10/h1-7H,8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZVRNSTSDOYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4642031.png)
![N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4642041.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4642067.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4642072.png)

![4-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4642085.png)

![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(4-pyridinylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4642092.png)

![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4642103.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]morpholine](/img/structure/B4642123.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4642130.png)
![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4642142.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4642145.png)